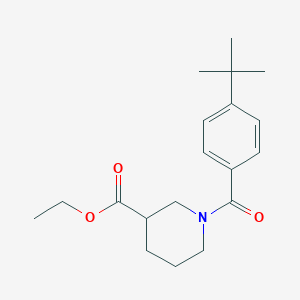
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. EBP is a piperidine-based compound that is structurally similar to other piperidine derivatives such as MDPV and α-PVP, which are known to have psychoactive effects. However, EBP does not exhibit psychoactive effects and is primarily used in research to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate's mechanism of action is not fully understood, but it has been shown to have an affinity for the dopamine transporter and may be able to block the reuptake of dopamine. This has led to research into its potential use as a treatment for cocaine addiction, as well as other conditions that involve dysregulation of dopamine levels in the brain.
Biochemical and Physiological Effects
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been shown to have an effect on the dopamine system in the brain, but it does not exhibit psychoactive effects like other piperidine derivatives such as MDPV and α-PVP. Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been shown to reduce the rewarding effects of cocaine use in animal models, suggesting that it may be able to help reduce drug cravings and addiction in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate is a readily available compound that can be synthesized with high purity and yield, making it a useful tool for scientific research. However, its potential therapeutic applications are still being explored, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research into Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate. One potential area of research is its potential use as a treatment for cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine use in animal models. Additionally, Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate may have potential therapeutic applications for other conditions that involve dysregulation of dopamine levels in the brain, such as ADHD and Parkinson's disease. Further research is needed to determine the safety and efficacy of Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate in humans and to explore its potential therapeutic applications.
Métodos De Síntesis
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate can be synthesized using a multi-step process starting with the reaction of piperidine with tert-butylbenzoyl chloride to form 4-tert-butylbenzoylpiperidine. This intermediate is then reacted with ethyl chloroformate to form Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate. The synthesis of Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been optimized to yield high purity and yield, making it a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been primarily used in scientific research to understand its mechanism of action and potential therapeutic applications. Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been shown to have an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This has led to research into the potential use of Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate as a treatment for cocaine addiction, as it may be able to block the reuptake of dopamine and reduce the rewarding effects of cocaine use.
Propiedades
Nombre del producto |
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate |
|---|---|
Fórmula molecular |
C19H27NO3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C19H27NO3/c1-5-23-18(22)15-7-6-12-20(13-15)17(21)14-8-10-16(11-9-14)19(2,3)4/h8-11,15H,5-7,12-13H2,1-4H3 |
Clave InChI |
VRUGKINYMYJVIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)



